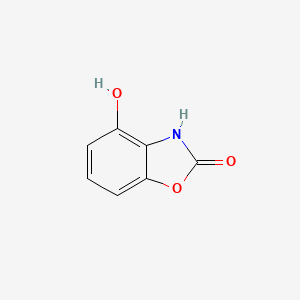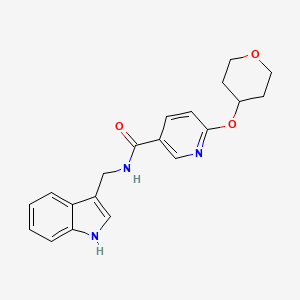
1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, also known as TAK-063, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-063 is a small molecule inhibitor of the glycine transporter 1 (GlyT1), which is a target for the treatment of schizophrenia and cognitive impairment.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Applications
Antimicrobial Activity : Compounds synthesized from pyrrolidin-1-yl and oxadiazol-2-yl thioethanone derivatives have been investigated for their antimicrobial properties. Studies have shown that cyclization of hydrazide acid group into 1,3,4-oxadiazole nucleus results in compounds with significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 30.2 to 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011). Such derivatives exhibit promising antibacterial and antifungal effects, including activity against M. tuberculosis H37Rv strain (Nural et al., 2018).
Antiviral Activity : The structural modification of pyrrolidin-1-yl derivatives, such as incorporating 1,3,4-oxadiazole, has also been explored for antiviral properties. Compounds have shown activity against viruses like HSV1 and HAV-MBB, highlighting their potential in antiviral drug development (Attaby et al., 2006).
Material Science and Catalytic Behavior
Conducting Polymers : Research into poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, closely related to the chemical structure , indicates the synthesis of conducting polymers with potential applications in electronics. These polymers exhibit good thermal stability and electrical conductivity that can be influenced by humidity, temperature, and the presence of ammonia (Pandule et al., 2014).
Catalytic Behavior : The synthesis of iron and cobalt complexes involving derivatives similar to 1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been studied. These complexes show good catalytic activities for ethylene reactivity, suggesting applications in the polymer industry (Sun et al., 2007).
Chemical Synthesis and Characterization
- Heterocyclic Synthesis : The utility of compounds with a similar backbone in heterocyclic synthesis is noteworthy. They serve as key intermediates in the synthesis of various biologically and medicinally relevant heterocycles, including thiophenes, oxazoles, triazoles, and pyridines. This versatility underscores their importance in drug discovery and development (Salem et al., 2021).
Propriétés
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-6-2-3-7-12(11)14-16-17-15(20-14)21-10-13(19)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKMXZSLPSXIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49716163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Pyrrolidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2656438.png)
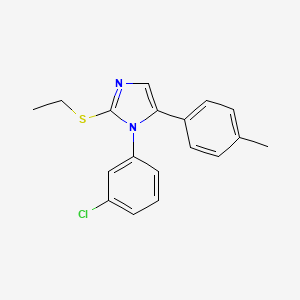
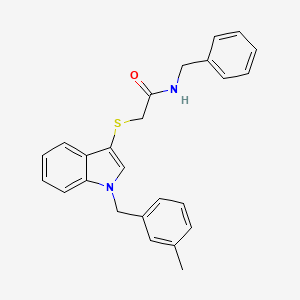
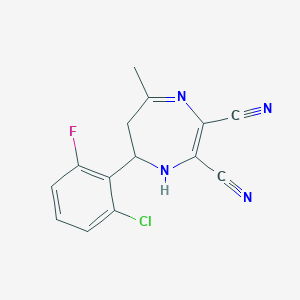
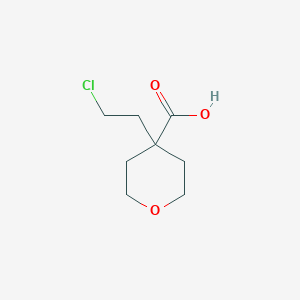
![Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2656443.png)
![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2656445.png)
![N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2656447.png)
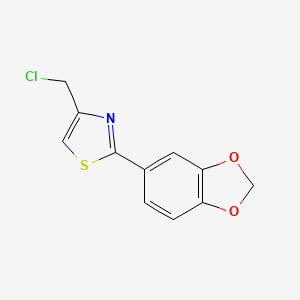

![1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2656453.png)
![6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2656454.png)
